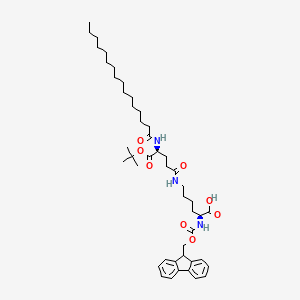

Fmoc-Lys(Pal-Glu-OtBu)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-Lys(Pal-Glu-OtBu)-OH is a racemic, solid-phase, industrial building block for the synthesis of peptides and polypeptides . It is used in the synthesis of liraglutide, a peptide used to treat type 2 diabetes mellitus .

Synthesis Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH is synthesized by a solid phase process using coupling reactions with an acid labile linker .Molecular Structure Analysis

The molecular formula of Fmoc-Lys(Pal-Glu-OtBu)-OH is C46H69N3O8 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) moiety, a lysine (Lys) residue, a palmitoyl group (Pal), a glutamic acid residue (Glu), and a tert-butyl ester group (OtBu) .Chemical Reactions Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) and as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Fmoc-Lys(Pal-Glu-OtBu)-OH has a molecular weight of 792.055, a density of 1.1±0.1 g/cm3, a boiling point of 944.2±65.0 °C at 760 mmHg, and a flash point of 524.8±34.3 °C .科学研究应用

超分子结构和纳米结构

Fmoc-Lys(Pal-Glu-OtBu)-OH 和类似的 Fmoc 保护的氨基酸已因其在不同条件(如温度和 pH 值)下自组装成各种结构的能力而受到研究。这一特性对于设计新颖的纳米结构至关重要,这些结构可能在材料化学、生物科学和生物医学中很有用 (Gour 等人,2021)。

肽的固相合成

肽的固相合成,包括像杆菌肽 A 这样的肽,使用像 Fmoc-Lys(Pal-Glu-OtBu)-OH 这样的氨基酸。这种方法对于探索肽对抗耐药病原体的潜在用途至关重要 (Lee 等人,1996)。

脂肽药物合成

Fmoc-Lys(Pal-Glu-OtBu)-OH 在脂肽药物的化学合成中起着关键作用,例如利拉鲁肽,一种治疗 II 型糖尿病的药物。这种合成方法因其高产率和高纯度而引人注目,使其对工业生产具有吸引力 (Guryanov 等人,2016)。

超声诱导凝胶化

关于超声诱导氨基酸(包括 Fmoc-Lys(Pal-Glu-OtBu)-OH)凝胶化的研究表明它们作为各种溶剂的凝胶剂的潜力。这种特性归因于 π-π 堆积和氢键,这对于设计新材料至关重要 (Geng 等人,2017)。

增强肽溶解度

在肽合成中,Fmoc-Lys(Pal-Glu-OtBu)-OH 可以作为增强肽片段溶解度的策略的一部分,这是蛋白质化学合成中的一个重大挑战 (Giesler 等人,2021)。

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQXBYSAGYOQJW-ZAQUEYBZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Lys(Pal-Glu-OtBu)-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Ethylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2756901.png)

![2-phenyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2756904.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2756905.png)

![N-[1-(quinolin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2756913.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2756916.png)